molecular formula C27H36N4O7 B15145495 Fmoc-N-amido-PEG5-azide

Fmoc-N-amido-PEG5-azide

Cat. No.: B15145495
M. Wt: 528.6 g/mol
InChI Key: PZPHLSXIXQPFFW-UHFFFAOYSA-N
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Description

Fmoc-N-amido-PEG5-azide is a compound that belongs to the class of PEG-based PROTAC linkers. It is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and in click chemistry reactions. The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-amido-PEG5-azide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-amido-PEG5-azide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Fmoc-N-amido-PEG5-azide is used in the synthesis of PROTACs, which are molecules designed to degrade target proteins via the ubiquitin-proteasome system. It is also employed in click chemistry for the synthesis of complex molecules and bioconjugates .

Biology

In biological research, this compound is used for labeling and tracking biomolecules. The azide group allows for the selective attachment of fluorescent probes and other tags .

Medicine

The compound is used in the development of targeted therapies, particularly in cancer treatment. PROTACs synthesized using this compound can selectively degrade oncogenic proteins .

Industry

This compound is used in the production of advanced materials and nanotechnology applications. Its ability to form stable bioconjugates makes it valuable in the development of biosensors and diagnostic tools .

Mechanism of Action

The mechanism of action of Fmoc-N-amido-PEG5-azide involves its role as a linker in PROTACs. PROTACs exploit the ubiquitin-proteasome system to selectively degrade target proteins. The azide group in this compound allows for the attachment of various ligands, facilitating the formation of PROTACs that can bind to both the target protein and an E3 ubiquitin ligase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-N-amido-PEG5-azide is unique due to its optimal PEG spacer length, which provides a balance between solubility and flexibility. The azide group allows for versatile click chemistry applications, making it a valuable tool in both research and industrial settings .

Properties

Molecular Formula

C27H36N4O7

Molecular Weight

528.6 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C27H36N4O7/c28-31-30-10-12-34-14-16-36-18-20-37-19-17-35-15-13-33-11-9-29-27(32)38-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,29,32)

InChI Key

PZPHLSXIXQPFFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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